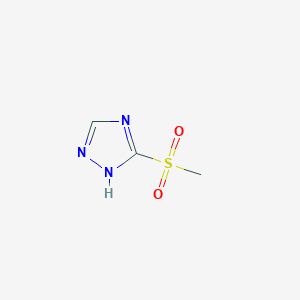

3-(methylsulfonyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

5-methylsulfonyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S/c1-9(7,8)3-4-2-5-6-3/h2H,1H3,(H,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDRQEKCXPQPPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391601 |

Source

|

| Record name | 3-(methylsulfonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3589-05-7 |

Source

|

| Record name | 3-(methylsulfonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanisms of Action of 1,2,4-Triazole Derivatives

An In-depth Technical Guide to the

Foreword for the Research Professional

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold that has earned its designation as a "privileged" structure in medicinal chemistry.[1] Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole character, and relative stability, allow it to serve as a versatile pharmacophore that can interact with a wide array of biological targets with high affinity.[2][3] This motif is integral to numerous clinically approved drugs, demonstrating a remarkable breadth of biological activity, including antifungal, anticancer, antiviral, and anticonvulsant properties.[2][4]

This guide eschews a conventional, rigid format. Instead, it is structured to first explore the archetypal mechanism of action that defined the therapeutic utility of triazoles—antifungal activity—before delving into the more complex, multi-targeted mechanisms that underpin their growing potential as anticancer agents and other therapeutic molecules. As scientists and drug developers, our goal is not just to know that a compound works, but how and why it works. Therefore, this document emphasizes the causal links between molecular structure, target interaction, and cellular outcome, providing not only the data but also the field-proven methodologies required to validate these mechanisms.

Part 1: The Archetypal Mechanism: Antifungal Activity via CYP51 Inhibition

The most well-documented and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[5] The fungistatic or fungicidal activity of iconic drugs like fluconazole and itraconazole stems from a highly specific and potent mechanism: the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, commonly known as CYP51.[1][6]

The Causality of Fungal Disruption

The Target: CYP51 is a critical enzyme in the biosynthesis of ergosterol, an essential sterol that functions as a vital component of the fungal cell membrane.[7][8] Ergosterol is the functional equivalent of cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[1]

The Molecular Interaction: The mechanism hinges on the specific coordination between the 1,2,4-triazole ring and the active site of CYP51. The lone pair of electrons on the nitrogen atom at the N4 position of the triazole ring forms a strong coordinate bond with the heme iron atom at the catalytic center of the enzyme.[1][9] This binding event physically obstructs the natural substrate, lanosterol, from accessing the active site.

The Downstream Consequences: This potent inhibition of CYP51 triggers a cascade of deleterious effects for the fungal cell:

-

Ergosterol Depletion: The primary consequence is the cessation of ergosterol production, which compromises the structural integrity and fluidity of the cell membrane.[1]

-

Accumulation of Toxic Precursors: The enzymatic blockade leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[5] These precursors are aberrantly incorporated into the membrane, disrupting its normal packing and leading to increased permeability and malfunction of membrane-associated proteins.[1]

-

Inhibition of Fungal Growth: The combination of ergosterol depletion and toxic sterol accumulation ultimately inhibits fungal growth and replication, leading to a fungistatic or, at higher concentrations, a fungicidal effect.[1][5]

Visualizing the Antifungal Mechanism

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Quantitative Data: Antifungal Activity

The efficacy of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that visibly inhibits fungal growth.

| Compound Class | Target Organism | Activity Metric | Value (µg/mL) | Reference |

| Fluconazole Analogue | Candida albicans | MIC₈₀ | 0.0156 | [2] |

| Fused Triazole | E. coli | MIC | 3.125 | [1] |

| Derivative 8d | Physalospora piricola | EC₅₀ | 10.808 | [1] |

| Derivative 8k | Physalospora piricola | EC₅₀ | 10.126 | [1] |

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard for determining the MIC of antifungal compounds. Its self-validating nature comes from the inclusion of positive and negative controls, ensuring the viability of the fungus and the sterility of the medium.

-

Preparation of Fungal Inoculum: a. Culture the fungal strain (e.g., Candida albicans) on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Prepare a standardized suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density. c. Further dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to the final required inoculum concentration.

-

Compound Dilution: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the 1,2,4-triazole test compound in the broth medium to achieve a range of final concentrations. b. Causality Check: A broad concentration range is chosen initially to capture the MIC. Subsequent experiments can narrow this range for higher precision.

-

Inoculation and Controls: a. Inoculate each well containing the diluted compound with the prepared fungal suspension. b. Include a positive control well (fungal inoculum in broth, no compound) to confirm fungal viability. c. Include a negative control well (broth only, no inoculum) to confirm the sterility of the medium.

-

Incubation: a. Seal the plate and incubate under conditions suitable for fungal growth (e.g., 24-48 hours at 35°C).[1]

-

MIC Determination: a. Following incubation, determine the MIC by visual inspection or by measuring absorbance with a microplate reader. b. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% reduction, MIC₈₀) compared to the positive control.[1][2]

Part 2: Anticancer Mechanisms: A Multi-Targeted Approach

Unlike the singular, well-defined target in mycology, the anticancer activity of 1,2,4-triazole derivatives is characterized by its diversity.[10] These compounds can engage multiple targets and pathways crucial for cancer cell proliferation and survival. This multi-targeted approach is a significant advantage in oncology, where pathway redundancy and resistance are common challenges.

2.1 Inhibition of Microtubule Dynamics

A prominent anticancer mechanism for a subset of triazole derivatives is the disruption of the cellular cytoskeleton by inhibiting tubulin polymerization.[11][12]

The Target: Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle, the cellular machinery that segregates chromosomes during cell division.

The Molecular Interaction: Certain indole-based 1,2,4-triazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[11][12][13] This binding physically prevents the tubulin dimers from polymerizing into microtubules.

The Downstream Consequences:

-

Inhibition of Mitotic Spindle Formation: Without functional microtubules, the mitotic spindle cannot form correctly.

-

Cell Cycle Arrest: This failure triggers cell cycle checkpoints, leading to an arrest in the G2/M phase.[11][12] The cell is unable to proceed through mitosis.

-

Induction of Apoptosis: Prolonged arrest at the G2/M phase ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[11]

Visualizing the Tubulin Inhibition Pathway

Caption: Cell cycle arrest and apoptosis induced by tubulin polymerization inhibitors.

Quantitative Data: Antiproliferative & Tubulin Inhibition Activity

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| Indole-Triazole 12 | HeLa | IC₅₀ | 0.15 | [12] |

| Indole-Triazole 12 | HepG2 | IC₅₀ | 0.23 | [12] |

| Indole-Triazole 12 | A549 | IC₅₀ | 0.30 | [12] |

| Indole-Triazole 12 | Tubulin Polymerization | IC₅₀ | 2.1 | [12] |

| Indole-Triazole 9p | HeLa | IC₅₀ | (nanomolar) | [11] |

| Indole-Triazole 9p | Tubulin Polymerization | IC₅₀ | 8.3 | [11] |

Protocol: In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on tubulin assembly, providing direct evidence for the proposed mechanism. The causality is established by observing a dose-dependent inhibition of polymerization compared to a control.

-

Reagent Preparation: a. Reconstitute lyophilized, high-purity tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice to prevent spontaneous polymerization. b. Prepare a GTP stock solution (e.g., 10 mM). GTP is required for tubulin polymerization. c. Prepare a stock solution of the test compound in DMSO and serially dilute it.

-

Assay Setup: a. Use a temperature-controlled microplate reader set to 37°C. b. In a 96-well plate, add the tubulin solution, buffer, and various concentrations of the test compound or vehicle control (DMSO). c. Include a positive control (e.g., colchicine or nocodazole) and a negative control (vehicle only).

-

Initiation and Measurement: a. To initiate polymerization, add GTP to all wells. b. Immediately begin monitoring the change in absorbance (optical density) at 340 nm every minute for 60-90 minutes. The increase in absorbance is directly proportional to the extent of tubulin polymerization.

-

Data Analysis: a. Plot absorbance vs. time for each concentration. b. Determine the maximum rate of polymerization (Vmax) for each curve. c. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. d. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

2.2 Inhibition of Key Signaling Enzymes

Many cancers are driven by aberrant signaling pathways controlled by enzymes such as kinases. 1,2,4-triazole derivatives have been successfully designed to inhibit several of these key oncogenic drivers.

The Targets & Mechanisms:

-

Tyrosine Kinases: Derivatives have shown potent inhibition of receptor and non-receptor tyrosine kinases like c-Met, VEGFR-2, c-Kit, and FLT3.[2] These kinases are crucial for pathways that control cell growth, proliferation, and angiogenesis (the formation of new blood vessels that feed tumors). Inhibition blocks these downstream signals.

-

Aromatase: In hormone-dependent breast cancers, the enzyme aromatase converts androgens to estrogens, which fuel tumor growth. The triazole drugs Letrozole and Anastrozole are potent aromatase inhibitors, blocking estrogen synthesis.[2][4]

-

Casein Kinase (CK1/CK2): Certain 1,2,4-triazolin-5-thiones inhibit CK1γ and CK2α kinases, which are implicated in cancer cell survival and proliferation.[14]

Visualizing Kinase Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a triazole derivative.

Quantitative Data: Enzyme Inhibition

| Compound | Target Enzyme | Activity Metric | Value (µM) | Reference |

| Diarylurea Triazole 62i | c-Kit, RET, FLT3 | % Inhibition | >80% | [2] |

| Triazolone 63g | c-Met Kinase | IC₅₀ | 0.00157 | [2] |

| Triazolin-5-thione 15 | CK1γ3 | % Inhibition | 69% @ 50 µM | [14] |

| Derivative 12d | AChE | IC₅₀ | 0.73 | [15] |

| Derivative 12m | BChE | IC₅₀ | 0.038 | [15] |

| Derivative 12d | α-Glucosidase | IC₅₀ | 36.74 | [15] |

Part 3: Experimental & Computational Validation Workflows

Validating a mechanism of action requires a multi-pronged approach, combining computational prediction with robust in vitro experimentation.

General Validation Workflow

This workflow illustrates the logical progression from compound synthesis to mechanistic confirmation. Each step provides critical data that informs the next, creating a self-validating system.

Caption: Integrated workflow for validating the mechanism of action.

Protocol: Molecular Docking for Target Prediction

Molecular docking is a computational technique used to predict how a compound (ligand) binds to the active site of a target protein. It is an invaluable tool for generating hypotheses about the mechanism of action before embarking on extensive lab work.

-

Target Preparation: a. Obtain the 3D crystal structure of the target protein (e.g., tubulin, c-Met kinase, CYP51) from a public repository like the Protein Data Bank (PDB). b. Prepare the protein structure using modeling software. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states to amino acid residues. c. Define the binding site or "docking grid" based on the location of the co-crystallized ligand or known active site residues.

-

Ligand Preparation: a. Generate the 3D structure of the 1,2,4-triazole derivative. b. Perform a conformational search and energy minimization to find the most stable, low-energy conformation of the molecule.

-

Docking Simulation: a. Use docking software (e.g., AutoDock, GOLD, MOE) to systematically place the prepared ligand into the defined binding site of the protein. The software will explore various possible orientations and conformations (poses).

-

Scoring and Analysis: a. The software calculates a binding score (e.g., estimated binding energy) for each pose. A lower score typically indicates a more favorable binding interaction. b. Analyze the top-scoring pose to identify specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the triazole derivative and the amino acid residues of the active site. This analysis provides a structural basis for the compound's inhibitory activity.[1][12]

Conclusion

The 1,2,4-triazole scaffold represents a cornerstone of modern medicinal chemistry. Its mechanisms of action are rooted in the targeted and specific inhibition of key enzymes that are essential for the survival and proliferation of pathogens and cancer cells.[1] The well-established inhibition of fungal CYP51 serves as a textbook example of rational drug design. Furthermore, the growing understanding of its multi-targeted capabilities in cancer—from disrupting the very skeleton of the cell to silencing critical growth signals—highlights the remarkable versatility of this chemical entity. Future research will undoubtedly continue to exploit the unique properties of the 1,2,4-triazole ring to design next-generation therapeutics with enhanced potency, selectivity, and efficacy.[10]

References

-

Novel 1,2,4-Triazoles as Antifungal Agents - PMC. (n.d.). PubMed Central. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. [Link]

-

Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. (n.d.). RSC Publishing. [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Current issues in pharmacy and medicine: science and practice. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2020). ResearchGate. [Link]

-

1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. (n.d.). PubMed. [Link]

-

1,2,3-Triazole-Heme Interactions in Cytochrome P450. (n.d.). PubMed Central. [Link]

-

Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (n.d.). PubMed. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC. (n.d.). PubMed Central. [Link]

-

Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors. (n.d.). PubMed. [Link]

-

Imidazole - Wikipedia. (n.d.). Wikipedia. [Link]

-

Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents. (2023). DergiPark. [Link]

-

Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC. (n.d.). PubMed Central. [Link]

-

Synthesis and structure–activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). Sci-Hub. [Link]

-

Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Imidazole - Wikipedia [en.wikipedia.org]

- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 11. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sci-Hub. Synthesis and structure–activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors / Bioorganic & Medicinal Chemistry Letters, 2005 [sci-hub.box]

- 14. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Pharmacophore: A Technical Guide to the Biological Significance of 3-Sulfonyl-1H-1,2,4-triazoles

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and versatile biological activities. This guide delves into a specific, highly promising subclass: the 3-sulfonyl-1H-1,2,4-triazoles. The introduction of the strongly electron-withdrawing sulfonyl moiety at the 3-position profoundly influences the electronic and steric properties of the triazole ring, unlocking a spectrum of potent biological activities. This document provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of these compounds across antimicrobial, anticancer, and herbicidal applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

The 3-Sulfonyl-1H-1,2,4-triazole Scaffold: A Profile of Potency

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique chemical properties, including its ability to participate in hydrogen bonding and its dipole character, make it a privileged scaffold in drug design.[1][2] When a sulfonyl group (-SO₂R) is attached to the C3 position, the resulting 3-sulfonyl-1H-1,2,4-triazole derivatives exhibit enhanced biological potential. The sulfonyl group acts as a potent electron-withdrawing group, modulating the acidity of the triazole N-H proton and influencing the molecule's ability to interact with biological targets. Furthermore, the sulfonyl moiety can act as a hydrogen bond acceptor, contributing to stronger and more specific binding with enzymes and receptors.

Synthetic Pathways to 3-Sulfonyl-1H-1,2,4-triazoles

The most logical and widely applicable synthetic route to 3-sulfonyl-1H-1,2,4-triazoles commences with the versatile precursor, 1,2,4-triazole-3-thiol. This pathway typically involves a two-step process: S-alkylation/arylation followed by oxidation of the resulting thioether to the desired sulfone.

Sources

The 1,2,4-Triazole Ring: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of a Heterocyclic Core

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents with enhanced efficacy, selectivity, and safety profiles. Within this dynamic environment, certain molecular scaffolds have emerged as "privileged structures" due to their consistent presence in a multitude of biologically active compounds. The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a testament to this concept. Its remarkable versatility, stemming from a unique combination of physicochemical properties, has cemented its status as a cornerstone in the design and development of a wide array of clinically significant drugs.[1][2] This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, technical exploration of the 1,2,4-triazole core. We will dissect the synthetic methodologies that grant access to this scaffold, unravel the mechanistic intricacies that underpin its diverse pharmacological activities, and critically analyze the structure-activity relationships that guide the rational design of next-generation therapeutics.

The 1,2,4-Triazole Nucleus: A Structural and Physicochemical Deep Dive

The utility of the 1,2,4-triazole ring in medicinal chemistry is not accidental; it is a direct consequence of its intrinsic structural and electronic characteristics. This five-membered aromatic ring system is characterized by its planar geometry and a unique arrangement of nitrogen atoms that impart a distinct electronic signature.

Key Physicochemical Properties:

-

Dipole Moment and Hydrogen Bonding: The presence of three nitrogen atoms creates a significant dipole moment and provides multiple sites for hydrogen bond donor and acceptor interactions. This is a critical feature that facilitates high-affinity binding to biological targets such as enzymes and receptors.[1]

-

Metabolic Stability: The aromatic nature of the 1,2,4-triazole ring confers a high degree of metabolic stability, a desirable trait in drug candidates as it can lead to improved pharmacokinetic profiles.

-

Solubility: The polar nature of the triazole nucleus can enhance the aqueous solubility of a molecule, which is often a challenge in drug development.

-

Rigidity: The planar and rigid nature of the ring can help to lock a molecule into a specific conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency.

Tautomerism and Isomerism:

The 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable form.[1] This tautomeric flexibility can influence the binding mode of a drug to its target.

Caption: Tautomeric forms of the 1,2,4-triazole ring.

The 1,2,4-Triazole as a Bioisostere:

One of the most powerful applications of the 1,2,4-triazole ring in drug design is its role as a bioisostere for other functional groups, most notably the amide bond.[1] Bioisosteric replacement is a strategy used to modify a lead compound to improve its properties while retaining its biological activity. The 1,2,4-triazole can mimic the steric and electronic properties of an amide group, but with the significant advantage of being resistant to enzymatic hydrolysis.[3] This can transform a metabolically labile peptide or small molecule into a viable drug candidate with an improved half-life. Recent studies have demonstrated that this bioisosteric replacement can also lead to improved metabolic stability in other contexts.[4][5]

Caption: The 1,2,4-triazole ring as a stable bioisostere of the amide bond.

Synthetic Strategies for Accessing the 1,2,4-Triazole Scaffold

A key reason for the widespread use of the 1,2,4-triazole ring is the availability of robust and versatile synthetic methods for its construction. These methods can be broadly categorized into classical cyclization reactions and modern catalytic approaches.

Classical Synthetic Routes

From Thiosemicarbazides: A common and reliable method for the synthesis of 1,2,4-triazole-3-thiones involves the cyclization of thiosemicarbazides.[6] This can be achieved by reacting a thiosemicarbazide with a carboxylic acid or its derivative, followed by cyclization in the presence of a base.

Experimental Protocol: Synthesis of 5-Aryl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones

-

Step 1: Synthesis of 1-aroyl-4-phenylthiosemicarbazide: A mixture of an appropriate aromatic acid hydrazide (0.01 mol) and phenyl isothiocyanate (0.01 mol) in ethanol (30 mL) is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

-

Step 2: Cyclization to the 1,2,4-triazole-3-thione: The 1-aroyl-4-phenylthiosemicarbazide (0.005 mol) is dissolved in a 2N sodium hydroxide solution (25 mL) and refluxed for 3-4 hours. The reaction mixture is then cooled to room temperature and filtered. The filtrate is acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol to afford the pure 5-aryl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Modern Synthetic Methodologies

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. The synthesis of 1,2,4-triazoles is no exception, with numerous microwave-assisted protocols being developed.[7][8][9]

Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide [7]

-

Reaction Setup: A mixture of the appropriate hydrazine (1 mmol) and formamide (20 mmol) is placed in a sealed microwave reaction vessel.

-

Microwave Irradiation: The reaction mixture is irradiated in a microwave reactor at 160°C for 10-15 minutes.

-

Work-up: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 1,2,4-triazole derivative.

Copper-Catalyzed Reactions: Copper-catalyzed reactions have also been employed for the efficient synthesis of 1,2,4-triazoles from amidines. These methods offer a high degree of flexibility and functional group tolerance.[10]

Caption: Overview of synthetic workflows for 1,2,4-triazole derivatives.

Therapeutic Applications of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a key pharmacophore in a wide range of clinically used drugs, demonstrating its broad therapeutic potential.[1][11]

Antifungal Agents

The azole antifungals are a major class of drugs used to treat systemic fungal infections. The 1,2,4-triazole-containing agents, such as fluconazole and voriconazole, are mainstays in this class.

Mechanism of Action: These drugs exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and leading to fungal cell death.

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Table 1: Antifungal Activity of Representative 1,2,4-Triazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole | Candida albicans | 1 | [1] |

| Voriconazole | Aspergillus fumigatus | 0.25 | [1] |

| Compound 17 | Candida albicans | 0.125 | [1] |

| Compound 17 | Cryptococcus neoformans | 0.0625 | [1] |

| Compound 17 | Aspergillus fumigatus | 0.25 | [1] |

Anticancer Agents

The 1,2,4-triazole scaffold is present in several successful anticancer drugs and is a vibrant area of ongoing research.

Aromatase Inhibitors: Letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-responsive breast cancer in postmenopausal women.

Mechanism of Action: These drugs inhibit the enzyme aromatase (CYP19A1), which is responsible for the final step in the biosynthesis of estrogens from androgens. By blocking estrogen production, they reduce the growth stimulus for estrogen receptor-positive breast cancer cells.

Caption: Mechanism of action of 1,2,4-triazole aromatase inhibitors.

Tubulin Polymerization Inhibitors: Several 1,2,4-triazole derivatives have been developed as potent inhibitors of tubulin polymerization, a key process in cell division. These compounds often act as cis-restricted analogues of combretastatin A-4.[12][13]

Mechanism of Action: These agents bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][14]

Induction of Apoptosis: Many 1,2,4-triazole-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis. For example, certain 1,2,4-triazole-chalcone hybrids have been shown to induce apoptosis through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases 3 and 9.[15][16]

Caption: Apoptosis induction pathway by 1,2,4-triazole-chalcone hybrids.

Table 2: Anticancer Activity of Representative 1,2,4-Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Letrozole | Aromatase Inhibition | 0.0028 | Aromatase | [17] |

| Anastrozole | Aromatase Inhibition | - | Aromatase | [1] |

| Compound 62i | HT-29 (Colon) | 0.90 | Tyrosine Kinase | [1] |

| Compound 62i | H460 (Lung) | 0.85 | Tyrosine Kinase | [1] |

| Compound 62i | MDA-MB-231 (Breast) | 1.54 | Tyrosine Kinase | [1] |

| Compound 58a | PC-3 (Prostate) | 26.0 | Not specified | [1] |

| Compound 24 | A549 (Lung) | 4.4 | Caspase-3 dependent apoptosis | [15] |

| Compound 8c | EGFR Inhibition | 3.6 | EGFR | [18] |

| Compound 9p | HeLa (Cervical) | - (nanomolar range) | Tubulin Polymerization | [14] |

Antibacterial Agents

The growing threat of antibiotic resistance has spurred the search for new antibacterial agents. The 1,2,4-triazole scaffold has been incorporated into numerous compounds with promising antibacterial activity.

Table 3: Antibacterial Activity of Representative 1,2,4-Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Ofloxacin derivative 13 | S. aureus | 0.25-1 | [19] |

| Ofloxacin derivative 13 | E. coli | 0.25-1 | [19] |

| Compound 51a | S. aureus | 1.8-4.7 (µM) | [1] |

| Compound 51b | MRSA | 0.43 | [1] |

| Compound 42d | B. cereus | 8 | [19] |

Structure-Activity Relationships (SAR): A Guide to Rational Design

The development of potent and selective 1,2,4-triazole-based drugs relies heavily on a thorough understanding of their structure-activity relationships (SAR). SAR studies elucidate how modifications to the chemical structure of a molecule affect its biological activity.

Key SAR Insights for 1,2,4-Triazole Derivatives:

-

Substitution Pattern: The position and nature of substituents on the 1,2,4-triazole ring and any appended aromatic rings are critical for activity. For example, in many antifungal and anticancer agents, specific halogen substitutions on a phenyl ring attached to the triazole are essential for high potency.[1]

-

Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents can significantly influence activity. In some series of antibacterial agents, the presence of strongly electron-withdrawing groups on an attached benzene ring enhances activity.[1] Conversely, in certain anticancer compounds, electron-donating groups may be favored.

-

Lipophilicity and Steric Factors: The overall lipophilicity and steric bulk of the molecule play a crucial role in its ability to cross cell membranes and bind to its target. Careful modulation of these properties is necessary to optimize both potency and pharmacokinetic properties.

-

The Role of the N-4 Position: The nitrogen atom at the 4-position of the triazole ring is often a key point for substitution and can significantly impact the biological profile of the molecule.[20]

The rational design of novel 1,2,4-triazole derivatives should, therefore, involve a multi-parameter optimization approach, considering not only the direct interactions with the target but also the overall physicochemical properties of the molecule.

Conclusion and Future Perspectives

The 1,2,4-triazole ring has unequivocally earned its title as a privileged scaffold in medicinal chemistry. Its unique combination of properties, including its ability to engage in multiple non-covalent interactions, its metabolic stability, and its synthetic accessibility, has enabled the development of a diverse range of successful drugs. The continued exploration of this versatile heterocycle, guided by a deep understanding of its chemistry and biology, holds immense promise for the discovery of novel therapeutic agents to address unmet medical needs. Future research will likely focus on the development of highly selective kinase inhibitors, novel antiviral and antibacterial agents that circumvent resistance mechanisms, and the further application of the 1,2,4-triazole as a bioisosteric replacement strategy in drug design.

References

-

Aggarwal, N., & Sumran, G. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104211. [Link]

-

Geetha, B. M., Brinda, K. N., Achar, G., Małecki, J. G., Alwarsamy, M., Betageri, V. S., & Budagumpi, S. (2021). synthesis of 1,2,4 triazole compounds. ISRES. [Link]

-

Krasavin, M. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Asati, V., & Sharma, S. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry Letters, 27(15), 3423-3428. [Link]

-

Strzelecka, M., & Swiatek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(5), 462. [Link]

-

Ali, A. M., El-Adl, K., & Hafez, S. M. (2018). New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells. European Journal of Medicinal Chemistry, 151, 553-565. [Link]

-

Kovalevich, J. V., Correll, T. L., & Lindsley, C. W. (2021). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science, 4(4), 1365-1376. [Link]

-

Mane, M. M., Shaikh, M. A., & Shingate, B. B. (2021). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI. [Link]

-

Romagnoli, R., Baraldi, P. G., & Carrion, M. D. (2008). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 51(6), 1973-1977. [Link]

-

Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qaisi, J. A. (2021). Summaries of the estimated values of minimum inhibitory concentration (MIC) for the tested compounds towards targeted microbes. ResearchGate. [Link]

-

Dai, H., He, L., & Shan, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

-

Singh, P., & Kumar, A. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(1), 18-35. [Link]

-

Ali, A. M., El-Adl, K., & Hafez, S. M. (2018). New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells. ResearchGate. [Link]

-

Moghtader Mansouri, M., Emami, L., Rezaei, Z., & Khabnadideh, S. (2021). The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. ResearchGate. [Link]

-

Unknown. (2021). Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. Unknown Source. [Link]

-

Karaali, N., Mentese, E., Yilmaz, F., Usta, A., & Kahveci, B. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 123-128. [Link]

-

Kandeel, M., & Kamal, A. M. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6959. [Link]

-

Wang, L., He, Y., & Li, S. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Advances, 11(53), 33633-33644. [Link]

-

Unknown. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Ankara Universitesi Veteriner Fakultesi Dergisi. [Link]

-

Unknown. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. ResearchGate. [Link]

-

Cretu, O. D., Barbuceanu, S. F., Saramet, G., & Draghici, C. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(11), 1463-1471. [Link]

-

Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2020). Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. Bioorganic Chemistry, 103, 104193. [Link]

-

Al-Ostoot, F. H., Al-Wabli, R. I., & Al-Ghamdi, S. A. (2022). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 27(22), 7954. [Link]

-

Khan, I., Zaib, S., & Batool, F. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(19), 6524. [Link]

-

Dai, H., He, L., & Shan, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. SciSpace. [Link]

-

Nantasenamat, C., Worachartcheewan, A., & Prachayasittikul, V. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. Molecules, 20(10), 17873-17895. [Link]

-

Kumar, D., Singh, S. K., & Kumar, A. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(1), 38-44. [Link]

-

Kumar, A., Singh, A., & Kumar, S. (2021). 1,2,4-Triazole-based first-in-class non-nucleoside inhibitors of bacterial enzyme MraY. Journal of Antimicrobial Chemotherapy, 76(1), 135-144. [Link]

-

Singh, P., & Kumar, A. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1461. [Link]

-

Rashdan, H. R. M., & Shehadi, I. A. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Molecules, 28(20), 7083. [Link]

-

Unknown. (2010). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. ResearchGate. [Link]

-

Unknown. (2014). Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. ResearchGate. [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 57(22), 9264-9298. [Link]

-

Unknown. (2021). Discovery of novel indole‐1,2,4‐triazole derivatives as tubulin polymerization inhibitors. Wiley Online Library. [Link]

-

de Oliveira, C. S., & de Souza, M. V. N. (2022). Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking. Molecules, 27(9), 2697. [Link]

-

Kovalevich, J. V., Correll, T. L., & Lindsley, C. W. (2021). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ResearchGate. [Link]

-

Unknown. (2023). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

Sharma, D., & Kumar, R. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 14(5), 3241-3261. [Link]

-

Krasavin, M. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

-

Zhang, Y., & Li, S. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 683930. [Link]

-

Romagnoli, R., Baraldi, P. G., & Carrion, M. D. (2008). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 51(6), 1973-1977. [Link]

-

Kumari, S., Singh, R. K., & Singh, R. K. (2022). 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. Journal of Genetic Engineering and Biotechnology, 20(1), 1-13. [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. J. (2021). Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition. Molecules, 26(16), 4956. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]

- 8. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]

- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isres.org [isres.org]

- 11. researchgate.net [researchgate.net]

- 12. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity [mdpi.com]

- 18. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Enduring Significance of the 1,2,4-Triazole Scaffold

An In-Depth Technical Guide to the Synthesis of 1,2,4-Triazoles

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold that forms the core of a vast number of compounds with profound biological activity.[1][2][3] Its unique structural features, including hydrogen bonding capabilities, dipole character, and metabolic stability, make it a cornerstone in medicinal chemistry.[4] Molecules incorporating this five-membered ring, which contains three nitrogen atoms, are prevalent in clinical therapy, demonstrating a remarkable range of pharmacological effects.[1][4] These include potent antifungal agents like fluconazole and itraconazole, antiviral drugs such as ribavirin, anticancer therapies like letrozole, and anxiolytics such as alprazolam.[4][5][6] The continued discovery of novel biological activities associated with 1,2,4-triazole derivatives ensures that the development of efficient, versatile, and sustainable synthetic methodologies remains a critical focus for researchers in academia and the pharmaceutical industry.[7][8]

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the principal synthetic routes to the 1,2,4-triazole core. We will move beyond a simple recitation of reactions to dissect the underlying mechanisms, explain the causality behind experimental choices, and provide field-proven protocols. The discussion will encompass both the classical, name-reaction syntheses that form the foundation of triazole chemistry and the modern, innovative strategies that offer enhanced efficiency, broader substrate scope, and greener reaction profiles.

Part 1: Classical Cornerstones of 1,2,4-Triazole Synthesis

The foundational methods for constructing the 1,2,4-triazole ring, while sometimes demanding harsh conditions, are mechanistically instructive and remain relevant for specific applications. Understanding these classical routes is essential for any scientist working in this area.

The Pellizzari Reaction: Condensation of Amides and Acylhydrazides

First reported by Guido Pellizzari in 1911, this reaction facilitates the formation of 3,5-disubstituted-1,2,4-triazoles through the direct condensation of an amide with an acylhydrazide.[1][9] The primary driving force for this transformation is thermal energy, often requiring high temperatures (220-250°C) and extended reaction times.[10]

Causality and Mechanism: The reaction's logic hinges on a sequence of nucleophilic attack and dehydration steps. The terminal nitrogen of the acylhydrazide, being the most nucleophilic site, initiates the process by attacking the electrophilic carbonyl carbon of the amide. This is followed by a series of proton transfers and two key dehydration events, which ultimately lead to the formation of the stable, aromatic triazole ring.[9] The high energy input is necessary to overcome the activation barriers for the multiple dehydration and cyclization steps.

Caption: Pellizzari Reaction Workflow.

Challenges and Modern Adaptations: The primary drawbacks of the traditional Pellizzari reaction are its low yields, harsh conditions, and the potential for side reactions, such as the interchange of acyl groups when unsymmetrical precursors are used.[9][10] To mitigate these issues, modern protocols often employ microwave irradiation. This technique dramatically shortens reaction times from hours to minutes and frequently leads to cleaner reactions with improved yields by promoting more efficient and uniform heating.[9]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole [10]

-

Reagent Preparation: In a 50 mL round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoylhydrazide (1.36 g, 10 mmol). The reaction can be run neat or in a high-boiling solvent like nitrobenzene.

-

Reaction Setup: Equip the flask with a reflux condenser and a nitrogen inlet to maintain an inert atmosphere, preventing oxidative side reactions at high temperatures.

-

Heating: Heat the reaction mixture to 220-250°C using a suitable heating mantle or oil bath. Stir the mixture vigorously.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature. The product will often solidify.

-

Triturate the resulting solid with ethanol to dissolve unreacted starting materials and byproducts.

-

Collect the crude product by filtration.

-

Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 3,5-diphenyl-1,2,4-triazole as a white crystalline solid.

-

The Einhorn-Brunner Reaction: A Regioselective Approach

The Einhorn-Brunner reaction offers a pathway to substituted 1,2,4-triazoles via the condensation of diacylamines (imides) with hydrazines or their substituted derivatives.[1] This method is typically conducted in the presence of a weak acid catalyst and is mechanistically distinct from the Pellizzari reaction.[1][11]

Causality and Regioselectivity: The reaction proceeds via an acid-catalyzed condensation mechanism.[11] A critical and synthetically valuable feature of this reaction is its regioselectivity when unsymmetrical diacylamines are used. The outcome is governed by the relative strengths of the carboxylic acids corresponding to the two acyl groups of the imide. The acyl group derived from the stronger parent carboxylic acid will preferentially occupy the 3-position of the final 1,2,4-triazole ring.[11] This predictability allows for the targeted synthesis of specific isomers, a significant advantage over other methods.

Caption: Einhorn-Brunner Reaction Mechanism Flow.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole [1]

-

Reagent Preparation: Dissolve N-formylbenzamide (10 mmol) and phenylhydrazine (10 mmol) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid if ethanol is the solvent. The acid is crucial for protonating the carbonyl group, rendering it more electrophilic for the initial attack by the hydrazine.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The exact time will depend on the specific substrates.

-

Monitoring: Monitor the disappearance of starting materials using TLC.

-

Isolation and Purification:

-

Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 1,5-diphenyl-1,2,4-triazole.

-

Part 2: Modern and Efficient Synthetic Strategies

While classical methods are foundational, modern organic synthesis demands greater efficiency, milder conditions, and broader functional group tolerance. Contemporary strategies for 1,2,4-triazole synthesis leverage catalysis, multi-component reactions, and alternative energy sources to meet these demands.

Synthesis from Imidates, Amidines, and Related Precursors

A versatile and widely used modern approach involves the cyclization of various nitrogen-containing precursors such as imidates, amidines, and amidrazones.[2][12] These methods provide diverse pathways to variously substituted 1,2,4-triazoles under often mild conditions.

Causality and Advantages: These starting materials already contain a pre-formed N-C-N or related fragment, which simplifies the subsequent cyclization step. For instance, the reaction of an imidate with a hydrazine derivative can lead to a 3,4,5-trisubstituted-1,2,4-triazole.[12] The choice of catalyst is key to the success of these reactions. For example, using a solid acid catalyst like perchloric acid supported on silica (HClO₄-SiO₂) can enable the reaction to proceed under solvent-free conditions at moderate temperatures (80°C), offering a greener and more efficient alternative with the added benefit of catalyst recyclability.[12]

Table 1: Comparison of Modern Synthetic Precursors

| Precursor | Co-reactant(s) | Key Advantages | Typical Conditions |

| Imidates | Hydrazines | Facile, eco-friendly route to trisubstituted triazoles.[12] | PEG as solvent, PTSA catalyst, mild conditions.[2] |

| Amidines | Acylhydrazides | Good yields, solvent-free options, catalyst is recyclable.[12] | HClO₄-SiO₂ catalyst, 80°C, solvent-free.[2] |

| Aryl Diazonium Salts | Isocyanates / Isocyanides | Metal-free options, rapid access to diverse structures.[2][12] | DABCO as base; or Ag(I)/Cu(I) catalysis for regiocontrol.[2] |

Copper-Catalyzed Cyclization Reactions

Copper catalysis has revolutionized the synthesis of nitrogen-containing heterocycles, and 1,2,4-triazoles are no exception.[12][13] Copper-catalyzed reactions often proceed under an atmosphere of air, utilizing it as an inexpensive and environmentally benign oxidant for sequential N-C and N-N bond-forming oxidative couplings.[13]

Causality and Mechanism: The role of the copper catalyst is multifaceted. It facilitates the initial coupling of reactants (e.g., an amidine and a nitrile) and then promotes the oxidative cyclization to form the aromatic triazole ring. The catalytic cycle typically involves Cu(I)/Cu(II) redox chemistry. These reactions are valued for their operational simplicity, use of inexpensive catalysts, and tolerance of a wide range of functional groups, which is a significant advantage in complex molecule synthesis.[13]

Caption: General Workflow for Copper-Catalyzed Synthesis.

Experimental Protocol: Copper-Catalyzed Synthesis from Nitriles and 2-Aminopyridines [13]

-

Catalyst System: The reaction utilizes a heterogeneous and recyclable copper(I) complex supported on MCM-41 silica.

-

Reaction Setup: In a pressure-rated vial, add the nitrile (1 mmol), the 2-aminopyridine or amidine (1.2 mmol), the supported copper catalyst (e.g., 2 mol%), and a suitable solvent like DMSO.

-

Reaction Conditions: Seal the vial and heat the mixture at a specified temperature (e.g., 120°C) under an atmosphere of air for 12-24 hours.

-

Work-up:

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

The heterogeneous catalyst can be recovered by filtration for reuse.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography on silica gel to afford the desired 1,2,4-triazole derivative.

Conclusion: A Versatile Toolkit for a Privileged Scaffold

The synthesis of the 1,2,4-triazole ring system has evolved significantly from its classical roots. While foundational methods like the Pellizzari and Einhorn-Brunner reactions remain valuable for their mechanistic insights and specific applications, modern chemistry has provided a powerful and diverse toolkit for constructing this essential scaffold. Strategies employing metal catalysis, microwave assistance, and multi-component reactions now allow for the synthesis of complex triazole derivatives with high efficiency, excellent functional group tolerance, and under increasingly mild and environmentally friendly conditions.[7][14] As the demand for novel therapeutic agents continues to grow, the ongoing innovation in synthetic methodologies will be paramount in unlocking the full potential of the 1,2,4-triazole core in drug discovery and development.

References

-

Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. INTERNATIONAL RESEARCH JOURNAL OF PHARMACY. [Link]

-

Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

-

Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]

- Google Patents. (2016). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.

-

Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]

-

ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]

-

Bhandari, N., & Gaonkar, S. L. (2014). 1,2,4-triazoles: Synthetic strategies and pharmacological profiles. ResearchGate. [Link]

-

MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

-

Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed, 10, 891484. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

-

Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed. [Link]

-

N/A. (N/A). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. N/A. [Link]

-

Kumar, A., Singh, P., & Kumar, S. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. [Link]

-

El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]

- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpsr.com [ijpsr.com]

- 9. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 14. isres.org [isres.org]

Methodological & Application

Application Notes and Protocols for 3-(methylsulfonyl)-1H-1,2,4-triazole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Potential of 3-(methylsulfonyl)-1H-1,2,4-triazole

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] This five-membered heterocycle is a key component in a multitude of approved drugs with applications ranging from antifungal to anticancer therapies.[2] The incorporation of a sulfur-containing substituent, such as a methylsulfonyl group, can significantly modulate the compound's physicochemical properties and biological activity.[3] The sulfonyl group, in particular, is a valuable functional group in drug design, known for its ability to enhance metabolic stability, improve binding affinity to biological targets through hydrogen bonding, and modulate pharmacokinetic profiles.[4][5]

While extensive research has been conducted on the broader family of 1,2,4-triazoles, the specific compound This compound remains a relatively underexplored entity in publicly available literature. However, based on the well-documented activities of structurally related sulfur-containing triazoles and the known pharmacological benefits of the methylsulfonyl moiety, we can infer and propose several promising avenues for its application in drug discovery.[1][4] This document serves as a detailed guide for researchers to explore the potential of this compound, providing hypothesized applications and detailed protocols for its investigation as a novel therapeutic agent.

Disclaimer: The biological activities and mechanisms of action described herein for this compound are hypothetical and inferred from the known properties of structurally analogous compounds. These application notes are intended to serve as a guide for initiating research and are not based on experimentally validated data for this specific molecule.

Chemical Properties and Synthesis

-

IUPAC Name: this compound

-

Molecular Formula: C₃H₅N₃O₂S

-

Molecular Weight: 147.16 g/mol

-

CAS Number: 3589-05-7

The synthesis of this compound can be conceptually approached through the oxidation of the corresponding 3-(methylthio)-1H-1,2,4-triazole. The latter can be synthesized through various established methods for constructing the 1,2,4-triazole ring.

Caption: Hypothesized synthetic route to this compound.

Hypothesized Biological Activities and Therapeutic Potential

Based on the known bioactivities of related compounds, this compound is a promising candidate for investigation in the following therapeutic areas:

-

Oncology: Derivatives of 1,2,4-triazole, including those with sulfur-containing substituents, have demonstrated significant anticancer properties.[6][7] The sulfonyl group can enhance interactions with various enzymatic targets.

-

Infectious Diseases: The 1,2,4-triazole core is fundamental to many antifungal and antibacterial agents.[2][8] The sulfonyl moiety may contribute to novel mechanisms of action or overcome existing resistance.

-

Enzyme Inhibition: Triazole derivatives are known to inhibit a wide range of enzymes.[5][9] The strong electron-withdrawing nature of the methylsulfonyl group could make this compound a potent inhibitor of various enzymes, such as carbonic anhydrases or kinases.

Detailed Application Notes and Protocols

Application I: Anticancer Drug Discovery

Rationale: Numerous 1,2,4-triazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[6][7] The introduction of a sulfonyl group can increase the compound's polarity and ability to form hydrogen bonds, potentially enhancing its interaction with anticancer targets.[4]

Proposed Mechanism of Action (Hypothetical):

Caption: Potential mechanism of anticancer action for this compound.

Experimental Protocols:

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

-

Materials:

-

This compound (dissolved in DMSO to create a stock solution)

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Table 1: Hypothetical IC₅₀ Values for this compound

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast | 15.2 |

| A549 | Lung | 22.5 |

| HCT116 | Colon | 8.9 |

Application II: Antimicrobial Agent Development

Rationale: The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial drugs.[2] The electronic properties of the methylsulfonyl group may enhance the compound's ability to inhibit microbial growth.

Experimental Protocols:

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Application III: Enzyme Inhibition Assays

Rationale: Sulfonamides and triazoles are known inhibitors of various enzymes, including carbonic anhydrases, which are implicated in several diseases, including cancer.[9]

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol assesses the inhibitory activity of this compound against human carbonic anhydrase (hCA) isoforms.

-

Materials:

-

This compound

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

4-Nitrophenyl acetate (substrate)

-

Tris-HCl buffer

-

96-well plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare various concentrations of the test compound.

-

In a 96-well plate, add the buffer, the enzyme solution, and the test compound.

-

Initiate the reaction by adding the substrate (4-nitrophenyl acetate).

-

Monitor the formation of 4-nitrophenol by measuring the increase in absorbance at 400 nm over time.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Conclusion

While this compound is currently an understudied compound, its structural features suggest significant potential in drug discovery. The protocols and application notes provided here offer a robust framework for initiating research into its anticancer, antimicrobial, and enzyme inhibitory activities. Further investigation into this molecule and its derivatives could lead to the development of novel and effective therapeutic agents.

References

- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences. 2024.

- Imidazole. Wikipedia.

- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.

- Application of Sulfonyl in Drug Design.

- Antibacterial Activities and Molecular Docking of Novel Sulfone Biscompound Containing Bioactive 1,2,3-Triazole Moiety. MDPI.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.

- A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. 2022.

- Design, Synthesis and Anticancer Activity of Sulfonamide Derivatives of 1,2,3-Triazole-Indoles.

- An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.

- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. PubMed Central.

- Novel triazole-sulfonamide bearing pyrimidine moieties with carbonic anhydrase inhibitory action: Design, synthesis, computational and enzyme inhibition studies. PubMed. 2021.

- Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights. PubMed.

- Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives.

- Heterocyclic Compounds: A Study of its Biological Activity.

- DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES. PubMed.

- A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles.

- Synthetic Methodology and Natural Product Synthesis.

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. 2013.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. 2025.

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv

- Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central.

- Special Issue : Biologically Active Heterocyclic Compounds. MDPI.

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.

- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Academic Scientific Journals. 2024.

- Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.

- Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Deriv

Sources

- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives | MDPI [mdpi.com]

- 9. Novel triazole-sulfonamide bearing pyrimidine moieties with carbonic anhydrase inhibitory action: Design, synthesis, computational and enzyme inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,2,4-Triazole Derivatives: A Comprehensive Guide to Experimental Protocols

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry and materials science. This five-membered aromatic heterocycle, containing three nitrogen atoms, is a privileged scaffold due to its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. These characteristics have led to the incorporation of the 1,2,4-triazole moiety into a vast array of clinically significant pharmaceuticals, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. Furthermore, 1,2,4-triazole derivatives are integral components in the development of energetic materials, corrosion inhibitors, and functional polymers.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for the synthesis of 1,2,4-triazole derivatives. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of each synthetic strategy, offering insights into the causality behind experimental choices to empower researchers to troubleshoot and adapt these methods for their specific molecular targets. The protocols presented herein are selected for their reliability, versatility, and historical significance, encompassing both classical and contemporary synthetic approaches.

I. Classical Approaches to 1,2,4-Triazole Synthesis

The foundational methods for constructing the 1,2,4-triazole ring, while over a century old, remain relevant for their straightforwardness and utility in generating a wide range of derivatives.

A. The Pellizzari Reaction: Thermal Condensation of Amides and Acylhydrazides

First described by Guido Pellizzari in 1911, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[1]

Mechanistic Insight & Rationale for Experimental Conditions:

The Pellizzari reaction is typically performed neat (without a solvent) at high temperatures (150-250 °C).[1] The high thermal energy is crucial to overcome the activation barrier for the initial nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a series of intramolecular cyclization and dehydration steps, which are also promoted by the high temperature, to form the thermodynamically stable aromatic triazole ring.[2] The reaction can be slow and sometimes results in lower yields, which is a trade-off for its operational simplicity.[3]

Detailed Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol provides a specific example for the synthesis of a symmetrically substituted 1,2,4-triazole.

-

Reactant Preparation: In a 50 mL round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).[4]

-